N-(2,4-dimethoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
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Description
N-(2,4-dimethoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a heterocyclic organic molecule that contains both pyrimidine and oxadiazole rings. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Antioxidant Activity
Compounds similar to N-(2,4-dimethoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine have been synthesized and evaluated for their antioxidant properties. For instance, a study by Kotaiah et al. (2012) synthesized a series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives. These compounds were screened for their in vitro antioxidant activity, revealing that certain derivatives displayed significant radical scavenging activities, indicating the potential of these compounds in antioxidant applications Kotaiah, Y., Harikrishna, N., Nagaraju, K., & Venkata Rao, C. (2012). European Journal of Medicinal Chemistry.
Antimicrobial and Insecticidal Potential
Another study focused on the synthesis of pyrimidine linked pyrazole heterocyclic compounds by microwave irradiation. These compounds were evaluated for their insecticidal and antibacterial potential, highlighting the diverse biological applications of pyrimidine derivatives. The study found that some synthesized compounds exhibited antimicrobial activity against selected microorganisms, as well as insecticidal potential against certain pests Deohate, P. P., & Palaspagar, K. A. (2020). Indian Journal of Chemistry -Section B.
Material Science Applications
In the realm of material sciences, new, thermally stable polyimides and poly(amide-imide) containing 1,3,4-oxadiazole-2-pyridyl pendant groups based on similar molecular structures have been developed. These polymers demonstrated good solubility in polar and aprotic solvents, showcasing their potential in various industrial applications. The thermal behavior of these polymers was extensively studied, indicating their suitability for high-temperature applications Mansoori, Y., Atghia, S. V., Shah Sanaei, S., Zamanloo, M., Imanzadeh, G., & Eskandari, H. (2012). Polymer International.
Herbicidal Activity
Compounds structurally related to this compound have also been investigated for their potential as herbicides. A study by Liu and Shi (2014) synthesized a series of novel compounds and evaluated them for selective herbicidal activity against certain plant species. The results indicated moderate to good herbicidal effectiveness, suggesting the utility of these compounds in agricultural applications Liu, M.-Y., & Shi, D.-Q. (2014). Journal of Heterocyclic Chemistry.
Antifungal Effects
Furthermore, the antifungal effects of derivatives containing the pyrimidin-2-amine structure have been assessed. Jafar et al. (2017) synthesized compounds that were tested against fungal species such as Aspergillus terreus and Aspergillus niger. The findings highlighted the antifungal potential of these compounds, opening avenues for their use in combating fungal infections Jafar, N. N., Abdul Mahdi, I. M., Hadwan, M., & AlameriAmeer, A. (2017). Journal of Young Pharmacists.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-26-14-8-9-16(17(10-14)27-2)23-19-15(11-21-12-22-19)20-24-18(25-28-20)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBNGGASYFVSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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